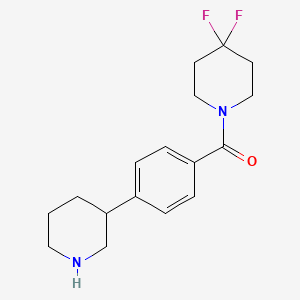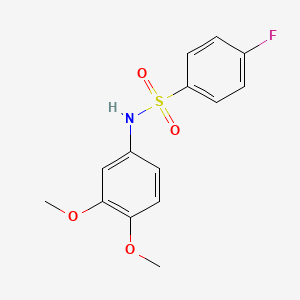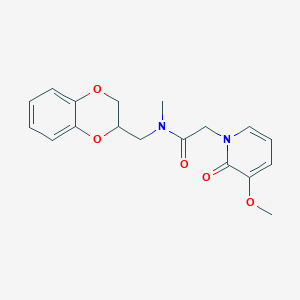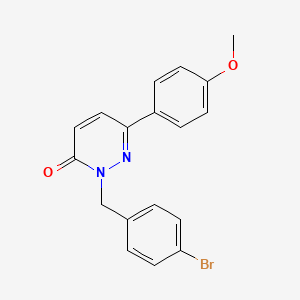![molecular formula C14H22N4O3 B5642773 ethyl 4-[2-(1H-pyrazol-1-yl)butanoyl]-1-piperazinecarboxylate](/img/structure/B5642773.png)
ethyl 4-[2-(1H-pyrazol-1-yl)butanoyl]-1-piperazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of ethyl 4-[2-(1H-pyrazol-1-yl)butanoyl]-1-piperazinecarboxylate and related compounds often involves multi-step chemical reactions. These processes may include the formation of pyrazole rings, activation of carboxylate groups, and subsequent attachment of the piperazine unit. The synthesis pathways are designed to introduce specific functional groups at desired positions, ensuring the formation of the target compound with high purity and yield. For example, Ivanov et al. (2018) explored the reactivity of ethyl 7-azido-3-tert-butyl-4-oxo-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carboxylate, indicating complex synthesis routes for similar compounds (Ivanov et al., 2018).
Molecular Structure Analysis
The molecular structure of such compounds is usually confirmed through spectroscopic methods and, in some cases, X-ray crystallography. These analyses provide detailed information on the molecular geometry, bond lengths, angles, and the overall three-dimensional arrangement of atoms within the molecule. For instance, Zhou (2010) reported on the crystal structure of a related compound, highlighting the importance of structural analysis in understanding the compound's chemical behavior (Zhou, 2010).
Chemical Reactions and Properties
Chemical reactions involving ethyl 4-[2-(1H-pyrazol-1-yl)butanoyl]-1-piperazinecarboxylate may include nucleophilic substitutions, esterification, and reactions with various nucleophiles and electrophiles. The presence of multiple reactive sites allows for a diverse range of chemical transformations. For example, the reaction mechanisms involving similar compounds were explored by Ledenyova et al. (2018), who studied the ANRORC rearrangement in the context of pyrazolo[5,1-c][1,2,4]triazines (Ledenyova et al., 2018).
Physical Properties Analysis
The physical properties of this compound, such as melting point, boiling point, solubility, and stability, are crucial for its handling and application in various domains. These properties depend significantly on the molecular structure and the presence of functional groups. Studies like those by Naveen et al. (2021) on related pyrazole derivatives provide insight into how structural features influence physical properties (Naveen et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity, stability under different conditions, and the ability to undergo specific reactions, are defined by the compound's functional groups and overall molecular architecture. Research on similar compounds, such as those by Shah et al. (2012), can offer a comparative analysis of the reactivity patterns and chemical behaviors (Shah et al., 2012).
Safety and Hazards
Direcciones Futuras
The study of pyrazole and piperazine derivatives is a vibrant field in medicinal chemistry due to their diverse biological activities. Future research could focus on synthesizing this compound and studying its biological activities, as well as optimizing its properties for potential therapeutic applications .
Propiedades
IUPAC Name |
ethyl 4-(2-pyrazol-1-ylbutanoyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O3/c1-3-12(18-7-5-6-15-18)13(19)16-8-10-17(11-9-16)14(20)21-4-2/h5-7,12H,3-4,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADNPJUBXCSQLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)C(=O)OCC)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-{[(3R*,4S*)-3-amino-4-propylpyrrolidin-1-yl]carbonyl}phenyl)thio]ethanol](/img/structure/B5642702.png)





![3,5-dimethyl-7-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5642743.png)

![8-(2-thienyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5642755.png)
![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide](/img/structure/B5642756.png)
![1-cyclopentyl-6-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B5642759.png)
![2-(5,6-dimethoxy-1-oxoisoquinolin-2(1H)-yl)-N-methyl-N-[(5-methylisoxazol-3-yl)methyl]acetamide](/img/structure/B5642767.png)
![4-[(5-chloro-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]-1-(2-pyridinylmethyl)-2-pyrrolidinone](/img/structure/B5642781.png)
![(1S*,5R*)-6-[4-(2-furyl)benzoyl]-3-[(4-methyl-1H-imidazol-5-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5642792.png)